![molecular formula C16H21N5O4S B2936139 4-(8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine CAS No. 2191266-79-0](/img/structure/B2936139.png)
4-(8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine is a useful research compound. Its molecular formula is C16H21N5O4S and its molecular weight is 379.44. The purity is usually 95%.
The exact mass of the compound 4-(8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Drug Design and Synthesis
This compound can serve as a precursor in the synthesis of various pharmaceutical agents. Its structure, which includes a morpholine ring and a pyridopyrimidinyl moiety, could be instrumental in the development of drugs with enhanced pharmacokinetic properties. The sulfonyl and isoxazole groups may also contribute to the compound’s potential activity as a kinase inhibitor, which is valuable in designing cancer therapies .
Cancer Research
Isoxazole derivatives, such as the one present in this compound, have shown promise in cancer research, particularly as inhibitors of the BRD4 protein. BRD4 is known to play a role in the progression of several cancers, and its inhibition can lead to the suppression of tumor growth. This compound could be investigated for its efficacy against various cancer cell lines, including breast cancer .
Density Functional Theory (DFT) Calculations
Researchers can employ DFT calculations to study the electronic properties of this compound. These calculations can predict how the compound might interact with other molecules, which is crucial for understanding its reactivity and stability. This information is essential for designing compounds with desired properties for use in medicinal chemistry .
Biological Assays
The compound can be used in biological assays to evaluate its biological activity. For instance, its inhibitory effects on enzymes or receptors can be quantified, providing valuable data for further optimization of the compound’s structure to enhance its activity or specificity .
Mécanisme D'action
Target of Action
The primary target of this compound is the BET (bromodomain and extra terminal domain) bromodomain family . Bromodomains are protein domains that recognize and bind to acetylated lysine residues, playing a crucial role in regulating gene transcription.
Mode of Action
The compound interacts with its target by acting as a potent inhibitor . The 3,5-dimethylisoxazole moiety, serving as a ε-N-lysine acetylation (KAc) motif mimic, establishes a hydrogen bond with Asn140 and a water-bridging hydrogen bond with Tyr97 . This interaction disrupts the normal function of the bromodomains, thereby inhibiting their activity.
Propriétés
IUPAC Name |
4-[8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4S/c1-11-14(12(2)25-19-11)26(22,23)21-5-3-4-13-10-17-16(18-15(13)21)20-6-8-24-9-7-20/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOWOAPWJHQQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2936059.png)
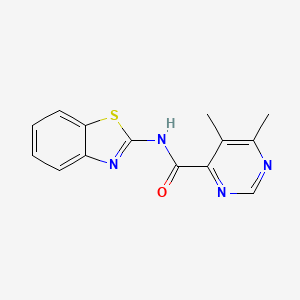

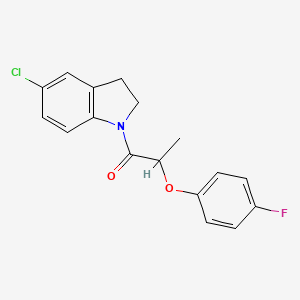
![6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2936065.png)
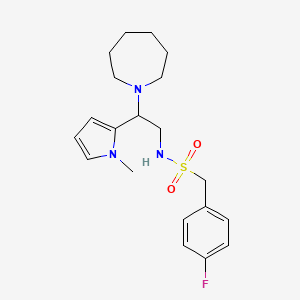
![N-(1-cyano-1,2,2-trimethylpropyl)-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2936067.png)

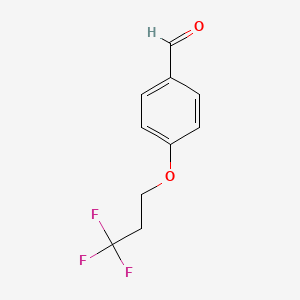
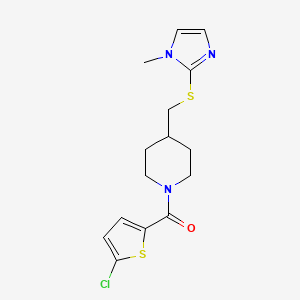
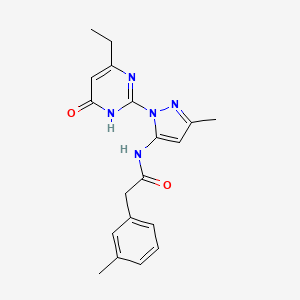
![2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2936077.png)
![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)(3-(ethylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2936079.png)